REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14]Cl)=[CH:9][CH:8]=1.ClC1C=CC=CC=1>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH:1][CH2:2][CH:3]([OH:5])[CH3:4])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 90 to 95° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL round-bottom flask equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 98° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70 to 75° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the lower organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
The upper aqueous phase was extracted with chlorobenzene (2×25 mL) at 70 to 75° C
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (2×25 mL) at 70 and 75° C. and 87.5 g of solvent
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure at 60° C. (bath)
|
Type
|
ADDITION
|
Details
|
The residue was diluted with chlorobenzene (125 mL)
|
Type
|
STIRRING
|
Details
|
was stirred overnight at 45° C. (bath)
|
Duration
|
8 (± 8) h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CCNCC(C)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |